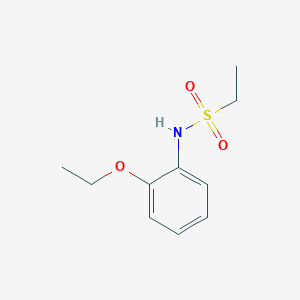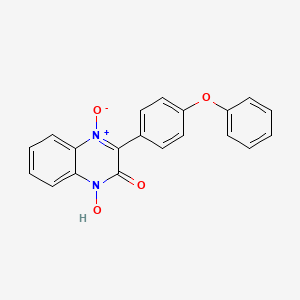
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of two aromatic rings substituted with methyl groups and connected through a thiourea linkage
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of substituted anilines with isothiocyanates. The general synthetic route can be described as follows:
Reaction of 3,4-dimethylaniline with 4-methylphenyl isothiocyanate: This reaction is carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. In medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(4-methylphenyl)thiourea: Lacks the additional methyl groups on the aromatic ring, which may affect its reactivity and binding affinity.
1-(3,4-Dimethylphenyl)-3-phenylthiourea: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-(4-Methylphenyl)-3-(4-methylphenyl)thiourea: Both aromatic rings have a single methyl group, which may influence its solubility and interaction with biological targets.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-4-7-14(8-5-11)17-16(19)18-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRCVPIBUJQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B5751234.png)

![N-ethyl-2-(4-methylphenyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B5751241.png)


![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
![3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5751271.png)
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)


![N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B5751345.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
